Cas no 144424-79-3 (5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl-1,7-bis[(3aR,8aR)-2,3,8,8a-tetrahydro-1-methylpyrrolo[2,3-b]indol-3a(1H)-yl]-,(4bR,5R,10bS,11S)-)
![5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl-1,7-bis[(3aR,8aR)-2,3,8,8a-tetrahydro-1-methylpyrrolo[2,3-b]indol-3a(1H)-yl]-,(4bR,5R,10bS,11S)- structure](https://de.kuujia.com/scimg/cas/144424-79-3x500.png)
144424-79-3 structure
Produktname:5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl-1,7-bis[(3aR,8aR)-2,3,8,8a-tetrahydro-1-methylpyrrolo[2,3-b]indol-3a(1H)-yl]-,(4bR,5R,10bS,11S)-
5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl-1,7-bis[(3aR,8aR)-2,3,8,8a-tetrahydro-1-methylpyrrolo[2,3-b]indol-3a(1H)-yl]-,(4bR,5R,10bS,11S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl-1,7-bis[(3aR,8aR)-2,3,8,8a-tetrahydro-1-methylpyrrolo[2,3-b]indol-3a(1H)-yl]-,(4bR,5R,10bS,11S)-
- 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl...
- 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl-1,7-bis[(3aR,8aR)-2,3,8,8a-tet
- (5S,11R)-13,16-dimethyl-1,7-bis[(3aR,8aR)-1-methyl-2,3,8,8a-tetrahydropyrrolo[2,3-b]indol-3a(1H)-yl]-5,6,11,12-tetrahydro-5,10b:11,4b-di(epiminoethano)dibenzo[c,h][2,6]naphthyridine
- Calycanthine, 8,8'-bis(2,3,8,8a-tetrahydro-1-methylpyrrolo(2,3-b)indo-3a(1H)-yl)-, (2alpha,3alpha,8(3aR,8aR),8'(3aR,8aR))-
- Calycanthine, 8,8'-bis(2,3,8,8a-tetrahydro-1-methylpyrrolo(2,3-b)indol-3a(1H)-yl)-, (2alpha,3'alpha,8(3aR,8aR),8'(3aR,8aR))-
- Psycholeine
- 144424-79-3
- (2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
- 13,16-Dimethyl-1,7-bis(1-methyl-2,3,8,8a-tetrahydropyrrolo[2,3-b]indol-3a(1H)-yl)-5,6,11,12-tetrahydro-5,10b:11,4b-di(epiminoethano)dibenzo[c,h][2,6]naphthyridine
- DTXSID20932314
-
- Inchi: InChI=1S/C44H50N8/c1-26-25-45-37-43-21-24-52(4)40(49-35-29(13-9-15-31(35)43)41-19-22-50(2)38(41)46-33-17-7-5-11-27(33)41)44(26,43)32-16-10-14-30(36(32)48-37)42-20-23-51(3)39(42)47-34-18-8-6-12-28(34)42/h5-18,26,37-40,45-49H,19-25H2,1-4H3/t26?,37-,38+,39+,40+,41+,42+,43?,44?/m0/s1
- InChI-Schlüssel: HEDIOFZXUDVGEU-WATQSORBSA-N
- Lächelt: C1=CC=C2[C@@]3(C4C=CC=C5C67[C@H]8N(CCC6(C6=CC=CC([C@]9%10CCN(C)[C@H]9NC9=CC=CC=C9%10)=C6N8)[C@H](NC=45)NCC7C)C)CCN(C)[C@H]3NC2=C1
Berechnete Eigenschaften
- Genaue Masse: 690.41584363g/mol
- Monoisotopenmasse: 690.41584363g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 52
- Anzahl drehbarer Bindungen: 2
- Komplexität: 1430
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 69.9Ų
- XLogP3: 7.5
5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl-1,7-bis[(3aR,8aR)-2,3,8,8a-tetrahydro-1-methylpyrrolo[2,3-b]indol-3a(1H)-yl]-,(4bR,5R,10bS,11S)- Verwandte Literatur
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
144424-79-3 (5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl-1,7-bis[(3aR,8aR)-2,3,8,8a-tetrahydro-1-methylpyrrolo[2,3-b]indol-3a(1H)-yl]-,(4bR,5R,10bS,11S)-) Verwandte Produkte
- 5545-89-1(Chimonanthine)
- 595-05-1(Calycanthine)
- 1998626-76-8((2S)-2-acetamido-3-(furan-3-yl)propanoic acid)
- 846549-37-9(2-((Azido-PEG8-carbamoyl)methoxy)acetic acid)
- 2172570-16-8(5-ethyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 69827-43-6(2-(6-chloropyridazin-3-yl)sulfanylacetic acid)
- 1226449-08-6(N-(4-ethoxyphenyl)-6,7-dimethoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine)
- 2193060-73-8(2-(3-tert-butyl-3H-diazirin-3-yl)methyl-1,3-thiazol-4-ol)
- 1807094-13-8(4-Cyano-3-(difluoromethyl)-5-hydroxypyridine-2-carbonyl chloride)
- 2172446-32-9(ethyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo2.2.1heptane-2-carboxylate)
Empfohlene Lieferanten
Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge
